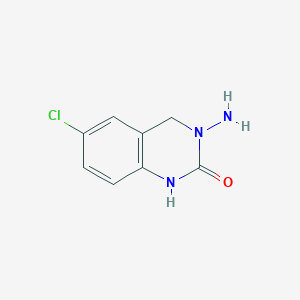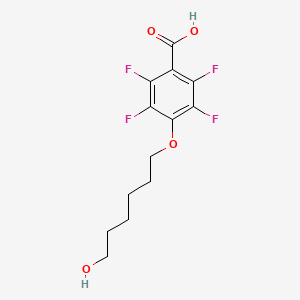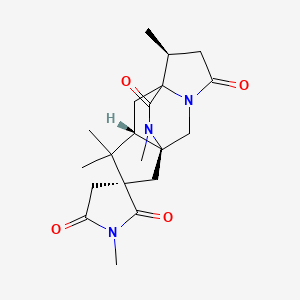
(S)-3-氨基-3-(吡啶-4-基)丙酸
描述
“(S)-3-Amino-3-(pyridin-4-YL)propanoic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is also known as 3-(4-Pyridyl)-L-alanine . This compound is a key intermediate in the synthesis of various bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .
Molecular Structure Analysis
The molecular structure of “(S)-3-Amino-3-(pyridin-4-YL)propanoic acid” consists of a pyridine ring attached to a propanoic acid group . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The chemical reactions involving “(S)-3-Amino-3-(pyridin-4-YL)propanoic acid” are typically associated with the introduction of various bio-relevant functional groups to the pyridine scaffold . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Physical And Chemical Properties Analysis
“(S)-3-Amino-3-(pyridin-4-YL)propanoic acid” has a molecular weight of 151.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 151.063328530 g/mol . The topological polar surface area of the compound is 50.2 Ų .
科学研究应用
绿色化学合成:
- 已研究了明矾催化的丙酸衍生物合成,包括在水介质中合成(S)-3-氨基-3-(吡啶-4-基)丙酸。该方法因其高效、无毒性和符合绿色化学原则而备受关注(Sachdeva, Dwivedi, & Saroj, 2013)。
铂配合物化学:
- 对反式铂(II)配合物的研究利用了(S)-3-氨基-3-(吡啶-4-基)丙酸配体。研究了这些配合物作为热活化抗癌剂的潜力,评估了它们的稳定性、反应性和抗增殖活性(Cabrera et al., 2019)。
抗癌研究:
- 该化合物已用于合成具有潜在抗胃癌活性的杂环化合物。这包括研究其与DNA和蛋白质的相互作用,并评估其对不同癌细胞系的影响(Liu et al., 2019)。
环境和药物分析:
- 相关化合物甲基3-氨基-3-(吡啶-3-基)丙酸酯二盐酸盐已用作毛细管电泳中金属离子分析的离子对试剂,用于环境和药物样品(Belin & Gülaçar, 2005)。
非线性光学性质和分子对接:
- 研究了与(S)-3-氨基-3-(吡啶-4-基)丙酸相关的合成化合物的非线性光学性质和分子对接潜力,对抗癌活性具有重要意义(Jayarajan et al., 2019)。
酶促合成在药物开发中的应用:
- 该化合物已使用重组d-苏氨酸醛缩酶酶合成,突出了其作为药物候选物中的关键中间体的重要性(Goldberg et al., 2015)。
生化分析
Biochemical Properties
(S)-3-Amino-3-(pyridin-4-YL)propanoic acid plays a significant role in biochemical reactions, particularly as an ergogenic supplement. It influences the secretion of anabolic hormones and serves as a fuel supply during exercise. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with anabolic hormones, enhancing their secretion and thereby influencing muscle growth and repair . The nature of these interactions is primarily through binding to specific receptors or enzymes, facilitating or inhibiting their activity.
Cellular Effects
The effects of (S)-3-Amino-3-(pyridin-4-YL)propanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage . This compound’s impact on cell signaling pathways includes the activation of anabolic pathways, which promote protein synthesis and muscle growth.
Molecular Mechanism
At the molecular level, (S)-3-Amino-3-(pyridin-4-YL)propanoic acid exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the activation of anabolic pathways. Additionally, it may inhibit certain enzymes that are involved in catabolic processes, thereby promoting muscle growth and repair . Changes in gene expression induced by this compound further support its role in enhancing anabolic activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3-Amino-3-(pyridin-4-YL)propanoic acid have been observed to change over time. The compound is relatively stable under controlled conditions, but its activity may degrade over extended periods. Long-term studies have shown that it can maintain its efficacy in promoting muscle growth and repair for several months when stored properly . Its stability can be compromised by exposure to moisture and extreme temperatures.
Dosage Effects in Animal Models
The effects of (S)-3-Amino-3-(pyridin-4-YL)propanoic acid vary with different dosages in animal models. At lower doses, it has been shown to enhance muscle growth and improve physical performance without significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential damage to liver and kidney function . Threshold effects have been observed, where the benefits plateau beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its benefits while minimizing risks.
Metabolic Pathways
(S)-3-Amino-3-(pyridin-4-YL)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For instance, it may influence the levels of metabolites involved in energy production and muscle repair . The compound’s role in metabolic flux includes enhancing the availability of substrates for anabolic processes, thereby supporting muscle growth and repair.
Transport and Distribution
Within cells and tissues, (S)-3-Amino-3-(pyridin-4-YL)propanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its effects. The compound’s localization and accumulation within tissues are influenced by its interactions with these transporters, ensuring that it reaches the target sites where it is needed .
Subcellular Localization
The subcellular localization of (S)-3-Amino-3-(pyridin-4-YL)propanoic acid is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that the compound can interact with the appropriate biomolecules and exert its effects efficiently .
属性
IUPAC Name |
(3S)-3-amino-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELGKMIKUOPFTO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651165 | |
| Record name | (3S)-3-Amino-3-(pyridin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444806-04-6 | |
| Record name | (3S)-3-Amino-3-(pyridin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




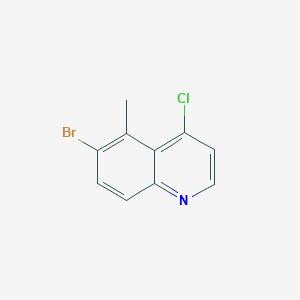
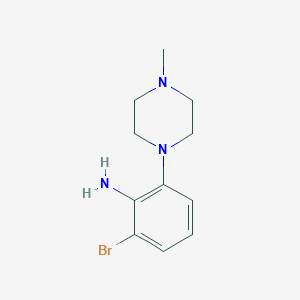

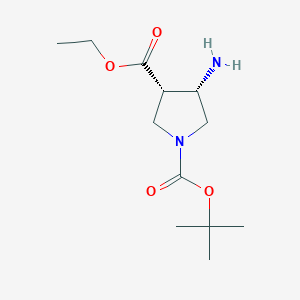
![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)





